molecular formula C6H8N2O2S B086819 (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid CAS No. 1007-43-8

(2S)-2-(1,3-thiazol-2-ylamino)propanoic acid

Cat. No. B086819
CAS RN: 1007-43-8
M. Wt: 172.21 g/mol
InChI Key: PXFXXRSFSGRBRT-UHFFFAOYSA-N
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Description

(2S)-2-(1,3-thiazol-2-ylamino)propanoic acid is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a thiazole derivative and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

(2S)-2-(1,3-thiazol-2-ylamino)propanoic acid has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a building block for the synthesis of new compounds with potential biological activity. Several studies have reported the synthesis of new thiazole derivatives based on (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid, which have shown promising results in various biological assays.

Mechanism Of Action

The mechanism of action of (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid is not fully understood. However, several studies have reported that this compound may act as an inhibitor of enzymes involved in various biological pathways. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

Studies have shown that (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid may have several biochemical and physiological effects. For example, it has been reported to have antioxidant activity and may protect against oxidative stress-induced cell damage. Additionally, it has been found to have anti-inflammatory activity and may be useful in the treatment of inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid for lab experiments is its ease of synthesis. The synthesis method is relatively simple and can be performed using readily available reagents. However, one limitation of this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid. One area of interest is the development of new thiazole derivatives based on this compound with improved biological activity. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid and its potential applications in various fields of scientific research, such as drug discovery and development. Finally, research is needed to explore the potential use of this compound in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid involves the reaction of L-serine with thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final product. This method has been reported in several research papers and has been found to be efficient in producing high yields of the compound.

properties

IUPAC Name

(2S)-2-(1,3-thiazol-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-4(5(9)10)8-6-7-2-3-11-6/h2-4H,1H3,(H,7,8)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAYLSOQGBAUHK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905676
Record name N-1,3-Thiazol-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(1,3-thiazol-2-ylamino)propanoic acid

CAS RN

1007-43-8
Record name 2-Thiazolealanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-1,3-Thiazol-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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